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Compound of Interest

Compound Name: 4-(Aminomethyl)benzamide

Cat. No.: B1271630

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-
(Aminomethyl)benzamide

Executive Summary

4-(Aminomethyl)benzamide is a substituted aromatic compound featuring both a primary
amine and a primary amide functional group. This unique bifunctionality makes it a valuable
and versatile building block in synthetic and medicinal chemistry. While it exhibits intrinsic
biological activity, notably as a trypsin inhibitor, its primary utility in modern research lies in its
role as a core scaffold or flexible linker in the design of targeted therapeutics.[1][2] This guide
provides a comprehensive overview of its fundamental physicochemical properties, analytical
characterization methods, stability, safety profile, and its critical applications in drug discovery,
particularly in the development of kinase inhibitors. The information herein is curated for
researchers, chemists, and drug development professionals who require a detailed technical
understanding of this compound.

Chemical Identity and Structure

Properly identifying a chemical entity is the foundation of all subsequent research and
development. 4-(Aminomethyl)benzamide is systematically identified by the following
descriptors.

o |[UPAC Name: 4-(aminomethyl)benzamide[3]
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CAS Number: 369-53-9[3][4]

Molecular Formula: CsH1oN20[1][3][5]

Canonical SMILES: C1=CC(=CC=C1CN)C(=O)N[3]

InChl Key: JKIHDSIADUBKPU-UHFFFAOY SA-N[3]

Common Synonyms: p-Aminomethylbenzamide, Benzamide, 4-(aminomethyl)-[3][5]

The structure consists of a central benzene ring substituted at the 1- and 4- positions with a
carboxamide group and a methylamine group, respectively. This para-substitution pattern
dictates the molecule's geometry and influences its interaction with biological targets.

Physicochemical Properties

The physical and chemical properties of 4-(Aminomethyl)benzamide are essential for
predicting its behavior in various experimental settings, from reaction conditions to formulation
and ADME (absorption, distribution, metabolism, and excretion) studies.
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Property Value Reference

Molecular Weight 150.18 g/mol [1103114]

Physical Form Powder

Melting Point 141-145 °C

Boiling Point 332.7 £ 25.0 °C (Predicted) [11[5]16]

Density 1.172 + 0.06 g/cm? (Predicted) [1][5][6]

XLogP3 0.1-0.244 [3][4]
16.14 £ 0.50 (Amide N-H,

pa Predicted) HHERHE]

Topological Polar Surface Area  69.11 A2 [4]

Hydrogen Bond Donors 2 [4]

Hydrogen Bond Acceptors 2 [4]

Rotatable Bond Count 2 [4]

Spectroscopic and Analytical Characterization

Characterization confirms the identity and purity of the compound, which is a nhon-negotiable

aspect of scientific integrity.

Expected Spectroscopic Profile

Nuclear Magnetic Resonance (*H NMR): The proton NMR spectrum is expected to show
distinct signals corresponding to the aromatic protons (typically two doublets in the 7-8 ppm
region), a singlet for the benzylic methylene protons (-CHz-), and broad singlets for the
amine (-NH2) and amide (-CONH3) protons, the latter of which are exchangeable with D20.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching
vibrations from the primary amine and amide groups (typically in the 3100-3500 cm~1
region), a strong C=0 (amide I) stretch around 1640-1680 cm~1, and C-H stretches from the
aromatic ring.
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e Mass Spectrometry (MS): The mass spectrum should display a prominent molecular ion
peak (M*) or protonated molecular ion peak ([M+H]*) corresponding to the exact mass of the
compound (Monoisotopic Mass: 150.0793 Da).[3]

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol outlines a standard method for determining the purity of 4-
(Aminomethyl)benzamide. The choice of a C18 column is based on its excellent retention of
moderately polar aromatic compounds, while the mobile phase gradient allows for the effective
separation of the main compound from potential impurities. UV detection is ideal due to the
compound's strong chromophore (the benzene ring).

Methodology:

o System Preparation: Equilibrate an HPLC system equipped with a UV detector and a C18
column (e.g., 4.6 x 150 mm, 5 um patrticle size) with the initial mobile phase conditions.

» Mobile Phase:
o Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
o Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

o Standard Preparation: Prepare a 1 mg/mL stock solution of 4-(Aminomethyl)benzamide in
a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of ~50 pg/mL.

o Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

[e]

o

Injection Volume: 10 pL.

[¢]

Detection Wavelength: 254 nm.

[¢]

Column Temperature: 30 °C.

[e]

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial
conditions.
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+ Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak
divided by the total area of all peaks, expressed as a percentage.

Preparation

Prepare Standard Prepare Mobile Phase
(1 mg/mL Stock) (A: H20O/TFA, B: ACN/TFA)

4 )

Equilibrate C18 Column

g Inject 10 pL of Standard

Run Gradient Elution
(5-95% B over 15 min)

Detect at 254 nm

-
-
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Click to download full resolution via product page
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Fig 1: Standard workflow for HPLC purity analysis.

Role in Medicinal Chemistry and Drug Discovery

The true value of 4-(Aminomethyl)benzamide is realized in its application as a molecular
scaffold. Its rigid aromatic core combined with two functional groups at a 180° angle provides
an excellent platform for building more complex molecules with specific biological targets.

Core Linker for Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of
cancer. 4-(Aminomethyl)benzamide has been successfully employed as a flexible linker in the
design of novel tyrosine kinase inhibitors.[2] In this context, the benzamide portion can engage
in hydrogen bonding within a kinase's hinge region, while the aminomethyl group serves as an
attachment point for other moieties designed to target different pockets of the enzyme's active
site.

A study detailed the synthesis of derivatives that showed potent inhibitory activity against
several receptor tyrosine kinases, including EGFR (Epidermal Growth Factor Receptor), HER-
2, and PDGFR.[2] The 4-(aminomethyl)benzamide fragment was instrumental in achieving a
molecular geometry that could effectively bind to the active site of the target kinase.[2]
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Fig 2: Simplified RTK signaling and point of inhibition.

Trypsin Inhibition

Beyond its use as a linker, 4-(Aminomethyl)benzamide is also a known trypsin inhibitor.[1]
Trypsin is a serine protease involved in digestion and other physiological processes. This
inhibitory activity, while modest, highlights the molecule's ability to interact with enzyme active
sites and may be relevant in certain therapeutic contexts.
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Stability and Handling

Proper storage and handling are paramount to maintaining the integrity of the compound.

Storage Recommendations

There are varying recommendations for storage, which often depend on the grade and
intended use of the material. For general laboratory use, storage at room temperature in a well-
sealed container, protected from light, is often sufficient.[6] For long-term storage of high-purity
analytical standards, it is advisable to keep the material in a freezer (-20°C) under an inert
atmosphere to prevent degradation from moisture, air, and light.[1][5]

Safety Profile

4-(Aminomethyl)benzamide is considered hazardous and should be handled with appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work
should be conducted in a well-ventilated area or a chemical fume hood.

GHS Pictograms Signal Word Hazard Statements

H302: Harmful if swallowed.[3]
H315: Causes skin irritation.

lwalt text H318: Causes serious eye
Danger damage. H319: Causes
lraalt text serious eye irritation.[3] H335:

May cause respiratory

irritation.

Conclusion

4-(Aminomethyl)benzamide is a chemical compound of significant interest to the scientific
community. Its well-defined physicochemical properties, including a stable melting point,
moderate polarity, and multiple hydrogen bonding sites, make it a predictable and reliable
reagent. While possessing intrinsic bioactivity, its most profound impact is as a foundational
building block in drug discovery. Its para-substituted, bifunctional nature provides a rigid yet
versatile scaffold that has proven essential in the rational design of potent and specific enzyme
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inhibitors, particularly in the competitive field of oncology research. This guide serves as a
technical resource to empower researchers to utilize this valuable molecule to its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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